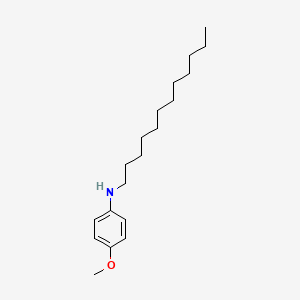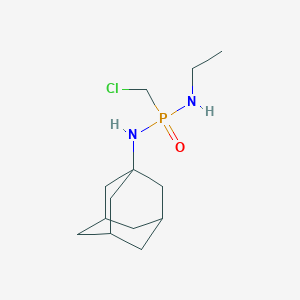
(2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a pyrrolidine-2,5-dione moiety and a dimethylsulfanium group, combined with a tetrafluoroborate anion. This compound has garnered interest due to its potential use in medicinal chemistry, particularly in the development of anticonvulsant drugs.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate typically involves the reaction of pyrrolidine-2,5-dione with dimethyl sulfide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The tetrafluoroborate anion is introduced through the addition of tetrafluoroboric acid or its salts.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium group to a sulfide, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrrolidine-2,5-dione derivatives.
科学研究应用
(2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate has several scientific research applications:
Biology: Investigated for its potential as an anticonvulsant agent, showing activity in animal seizure models.
Medicine: Potential use in the development of new therapeutic agents for neurological disorders.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate involves its interaction with molecular targets such as calcium channels. It has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant properties . The compound’s ability to modulate ion channels and neurotransmitter release is crucial for its biological activity.
相似化合物的比较
(2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamides: These compounds also contain the pyrrolidine-2,5-dione moiety and have shown anticonvulsant activity.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Another compound with a similar structure, known for its broad-spectrum anticonvulsant properties.
Uniqueness: (2,5-Dioxopyrrolidin-1-yl)(dimethyl)sulfanium tetrafluoroborate is unique due to the presence of the dimethylsulfanium group, which imparts distinct chemical and biological properties. Its ability to inhibit calcium channels and its potential use in anticonvulsant therapy set it apart from other similar compounds.
属性
CAS 编号 |
54884-50-3 |
|---|---|
分子式 |
C6H10BF4NO2S |
分子量 |
247.02 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl)-dimethylsulfanium;tetrafluoroborate |
InChI |
InChI=1S/C6H10NO2S.BF4/c1-10(2)7-5(8)3-4-6(7)9;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1 |
InChI 键 |
YOOBTKIVSIZFRY-UHFFFAOYSA-N |
规范 SMILES |
[B-](F)(F)(F)F.C[S+](C)N1C(=O)CCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633461.png)
![2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14633463.png)








![Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14633510.png)

